4-(Pyridin-2-YL)-1,4-diazabicyclo[3.2.1]octane
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Overview
Description
4-(Pyridin-2-YL)-1,4-diazabicyclo[3.2.1]octane is a nitrogen-containing heterocyclic compound. This compound features a unique bicyclic structure that includes a six-membered nitrogen heterocycle fused to a cyclopentane ring. It has garnered significant interest in the field of drug discovery due to its synthetic and pharmacological potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-2-YL)-1,4-diazabicyclo[3.2.1]octane can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU, leading to the formation of protected piperazines, which can then be deprotected to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Pyridin-2-YL)-1,4-diazabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the nitrogen atoms in the bicyclic structure can act as nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .
Scientific Research Applications
4-(Pyridin-2-YL)-1,4-diazabicyclo[3.2.1]octane has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Pyridin-2-YL)-1,4-diazabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The nitrogen atoms in the bicyclic structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. This compound can also act as a ligand, binding to receptors and enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with a similar bicyclic structure.
Piperazine derivatives: Compounds with a similar nitrogen-containing ring system.
Uniqueness
4-(Pyridin-2-YL)-1,4-diazabicyclo[3.2.1]octane stands out due to its unique combination of a pyridine ring and a bicyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
675589-84-1 |
---|---|
Molecular Formula |
C11H15N3 |
Molecular Weight |
189.26 g/mol |
IUPAC Name |
4-pyridin-2-yl-1,4-diazabicyclo[3.2.1]octane |
InChI |
InChI=1S/C11H15N3/c1-2-5-12-11(3-1)14-8-7-13-6-4-10(14)9-13/h1-3,5,10H,4,6-9H2 |
InChI Key |
SCYFOVZSDZGGNK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCN(C1C2)C3=CC=CC=N3 |
Origin of Product |
United States |
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